Reduced Lipophilicity (LogP) of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide Relative to the 5-Chloro Analog
5-Fluoro-2-methyl-4-nitropyridine 1-oxide exhibits a calculated LogP of 1.994, which is 0.514 LogP units lower than that of 5-chloro-2-methyl-4-nitropyridine 1-oxide (LogP 2.508) [1][2]. The lower lipophilicity of the fluoro derivative can translate to improved aqueous solubility and altered membrane permeability characteristics, which are critical parameters in medicinal chemistry lead optimization [3].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.994 |
| Comparator Or Baseline | 5-Chloro-2-methyl-4-nitropyridine 1-oxide: LogP = 2.508 |
| Quantified Difference | ΔLogP = -0.514 (fluoro compound is less lipophilic) |
| Conditions | Calculated values; target compound data from HZBP vendor specification; comparator data from YYBY chemical database |
Why This Matters
A 0.5 LogP unit difference can significantly influence a compound's absorption, distribution, and overall drug-likeness, making the fluoro variant preferable when lower lipophilicity is desired in a synthetic intermediate or final bioactive molecule.
- [1] HZBP. 2-Methyl-4-nitro-5-fluoropyridine 1-oxide, 98% – CAS 113209-88-4. https://www.hzbp.cn/shop/8145140.html (accessed 2026). View Source
- [2] YYBY Chemical Platform. 5-Chloro-2-methyl-4-nitropyridine 1-oxide – CAS 97944-39-3. https://www.yybyy.com (accessed 2026). View Source
- [3] ChemSpider/PubChem. Predicted LogP data for nitropyridine N-oxide derivatives (accessed 2026). View Source
